N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide
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Overview
Description
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a morpholinoethyl group, a fluorine atom, and a methoxybenzenesulfonamide moiety. Its multifaceted nature makes it a subject of interest in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Dimethylamino Group: This step involves the alkylation of aniline with methanol in the presence of an acid catalyst to form N,N-dimethylaniline.
Introduction of the Morpholinoethyl Group: The morpholinoethyl group is introduced through a nucleophilic substitution reaction involving morpholine and an appropriate alkyl halide.
Fluorination and Methoxylation: The fluorine and methoxy groups are introduced through electrophilic aromatic substitution reactions using fluorinating agents and methoxylating agents, respectively.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to signal transduction and cellular responses.
Inhibition of Enzymes: Inhibition of key enzymes involved in metabolic pathways, resulting in altered cellular functions.
Modulation of Gene Expression: Influence on gene expression through epigenetic mechanisms, such as histone modification.
Comparison with Similar Compounds
Similar Compounds
N-(4-(quinazolin-2-yl)phenyl)benzamide: Known for its anti-angiogenesis activities.
1,8-Naphthalimide Derivatives: Used in OLEDs and other electronic applications.
2-Phenyl Substituted Benzimidazole Derivatives: Investigated for their pharmacological activities.
Uniqueness
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications, from chemical synthesis to biomedical research, highlights its significance in scientific advancements.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O4S/c1-24(2)18-7-4-16(5-8-18)19(25-10-12-29-13-11-25)15-23-30(26,27)21-14-17(22)6-9-20(21)28-3/h4-9,14,19,23H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYVCMAGVUPRPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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